

Spectroscopic Data of (E)-3-Methyl-3-heptene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-Methyl-3-heptene. The information is presented in a structured format to facilitate easy comparison and interpretation, catering to the needs of researchers and professionals in the fields of chemistry and drug development. This guide includes detailed experimental protocols for acquiring the spectroscopic data and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-**3-Methyl-3-heptene**, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.2-5.4	t	1H	=CH-
~2.0	q	2H	-CH ₂ -CH=
~1.9	q	2H	=C-CH ₂ -
~1.6	S	3H	=C-CH₃
~1.4	sextet	2H	-CH₂-CH₃
~0.9	t	3H	-CH2-CH3
~0.9	t	3H	-CH2-CH3

Note: Predicted data is based on computational models and may vary slightly from experimental values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

<u>Data</u>

Chemical Shift (δ) ppm	Assignment
136.2	C3
124.9	C4
34.5	C5
23.1	C2
21.4	C6
14.2	C1
13.9	C7
12.1	C8 (Methyl)

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
~1670	Medium	C=C stretch (trisubstituted alkene)
~1460	Medium	C-H bend (alkane)
~840	Medium	=C-H bend (trisubstituted alkene, out-of-plane)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
112	25	[M] ⁺ (Molecular Ion)
97	60	[M - CH ₃] ⁺
83	100	[M - C2H5] ⁺ (Base Peak)
69	50	[M - C3H7] ⁺
55	85	[C ₄ H ₇] ⁺
41	70	[C₃H₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of (E)-3-Methyl-3-heptene for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]



- Ensure the final sample height in the tube is around 4-5 cm.[2]
- · Cap the NMR tube securely.
- 2. ¹H NMR Spectroscopy:
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Insert the sample tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Set the acquisition parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: Typically -2 to 12 ppm.
 - Number of scans: 16 to 64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
 - Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 3. ¹³C NMR Spectroscopy:
- Instrument: A high-resolution NMR spectrometer with a carbon probe.
- Procedure:



- Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.
- Set the acquisition parameters for a proton-decoupled ¹³C experiment:
 - Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
 - Spectral width: Typically 0 to 220 ppm.[4]
 - Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
- Acquire and process the data as described for ¹H NMR.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Neat Liquid):
- Place one or two drops of liquid (E)-3-Methyl-3-heptene onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[5]
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.[6]
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Instrument: An FTIR spectrometer.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment or the clean salt plates.
 - Mount the prepared salt plate assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[7]



• The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

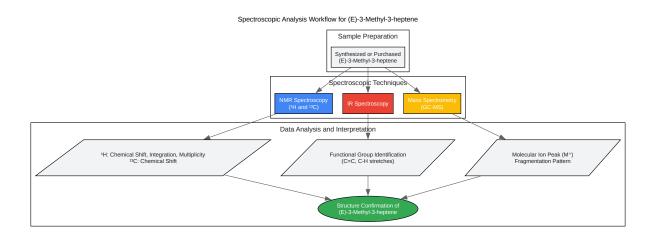
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS):
- Sample Preparation:
 - Prepare a dilute solution of (E)-3-Methyl-3-heptene in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 μg/mL.[8]
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.[9]
- 2. GC-MS Analysis:
- Procedure:
 - Inject a small volume (typically 1 μL) of the prepared sample solution into the GC inlet.[8]
 - The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation of components.
 - As the separated components elute from the GC column, they enter the mass spectrometer's ion source.
 - Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-3-Methyl-3-heptene.



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Caption: Workflow for spectroscopic analysis.

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